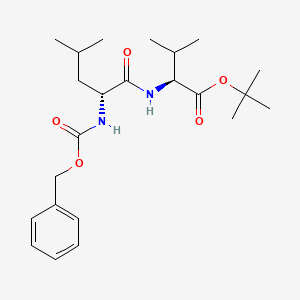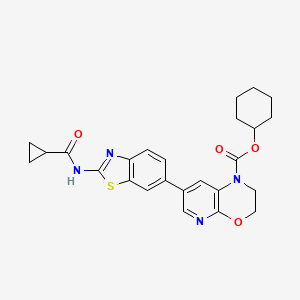
Necrosis inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Necrosis inhibitor 3 involves several steps, starting with the preparation of the core heteroaryl structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of heteroaryl compounds as starting materials, which undergo various chemical reactions such as cyclization and substitution to form the core structure.
Functionalization: The core structure is then functionalized with different substituents to enhance its inhibitory activity. This step may involve reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Necrosis inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux and room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Necrosis inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of necrosis and necroptosis, and to develop new inhibitors with improved efficacy.
Biology: Employed in cell biology research to investigate the pathways and molecular mechanisms involved in necrosis and necroptosis.
Medicine: Explored as a potential therapeutic agent for diseases associated with necrosis, such as ischemic injuries, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting necrosis and related pathways
Mechanism of Action
Necrosis inhibitor 3 exerts its effects by targeting key proteins involved in the necroptosis pathway. The primary molecular targets include:
Receptor-Interacting Protein Kinase 1 (RIPK1): Inhibits the kinase activity of RIPK1, preventing the initiation of the necroptosis signaling cascade.
Receptor-Interacting Protein Kinase 3 (RIPK3): Blocks the interaction between RIPK1 and RIPK3, disrupting the formation of the necrosome complex.
Mixed Lineage Kinase Domain-Like Protein (MLKL): Inhibits the phosphorylation and activation of MLKL, preventing its translocation to the plasma membrane and subsequent cell death
Comparison with Similar Compounds
Necrosis inhibitor 3 is compared with other similar compounds, such as:
Necrostatin-1: Another potent inhibitor of necroptosis that targets RIPK1 but has a different mechanism of action.
Necrostatin-5: Inhibits necroptosis through a different pathway, involving indirect inhibition of RIP1 kinase activity.
Necrostatin-7: Does not inhibit RIP1 kinase activity but targets other components of the necroptosis pathway
Uniqueness
This compound is unique due to its high potency and specificity for inhibiting necroptosis. Its ability to target multiple key proteins in the necroptosis pathway makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26N4O4S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
cyclohexyl 7-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C25H26N4O4S/c30-22(15-6-7-15)28-24-27-19-9-8-16(13-21(19)34-24)17-12-20-23(26-14-17)32-11-10-29(20)25(31)33-18-4-2-1-3-5-18/h8-9,12-15,18H,1-7,10-11H2,(H,27,28,30) |
InChI Key |
KGLNMAUXXADENF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)N2CCOC3=C2C=C(C=N3)C4=CC5=C(C=C4)N=C(S5)NC(=O)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


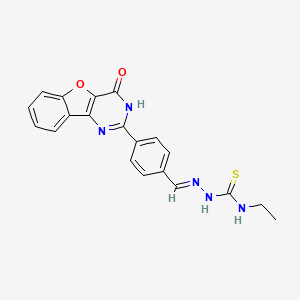
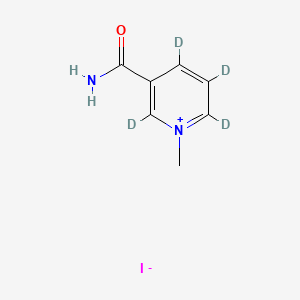
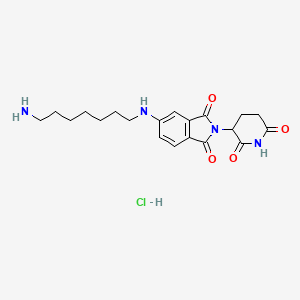

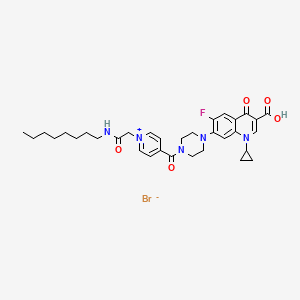
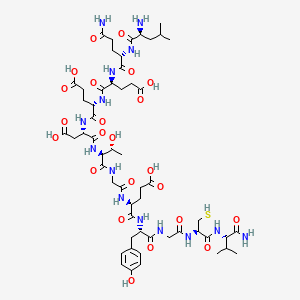
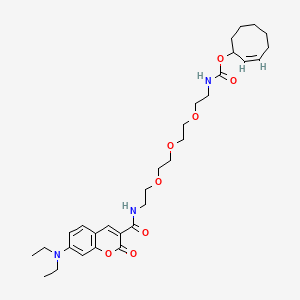
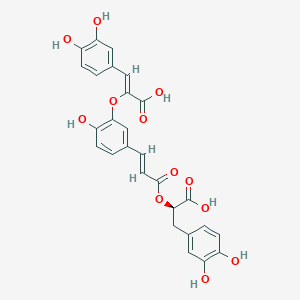
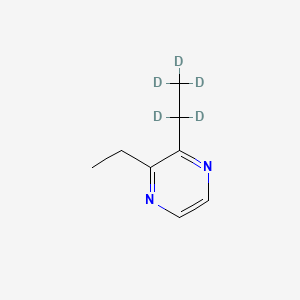

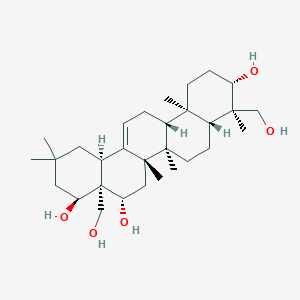
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
